An In-Depth Technical Guide to the Structural Characterization of 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate by NMR Spectroscopy
An In-Depth Technical Guide to the Structural Characterization of 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate by NMR Spectroscopy
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the complete structural elucidation of 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate using advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The methodologies and principles outlined herein are designed to ensure scientific integrity and provide a robust framework for the characterization of this and other related steroidal compounds.
Introduction: The Significance of Steroidal Structure Elucidation
3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate is a steroidal compound of interest in various fields, including medicinal chemistry and drug development. Its biological activity is intrinsically linked to its three-dimensional structure. Therefore, unambiguous confirmation of its chemical structure is a critical step in its synthesis and application. NMR spectroscopy stands as the most powerful analytical technique for the complete structural assignment of complex organic molecules like steroids in solution.[1][2] This guide will detail the synergistic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments to achieve a complete and confident structural characterization.
Pillar 1: Foundational Principles of NMR for Steroid Analysis
The complexity of the steroidal skeleton often leads to significant signal overlap in simple 1D ¹H NMR spectra, making complete assignment challenging.[3] To overcome this, a suite of 2D NMR experiments is employed to resolve individual signals and establish through-bond and through-space correlations.
-
¹H NMR (Proton NMR): Provides information on the chemical environment of each proton. The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons.
-
¹³C NMR (Carbon NMR): Reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment.[4]
-
COSY (Correlation Spectroscopy): A homonuclear correlation experiment that identifies protons that are spin-spin coupled, typically over two to three bonds. This is fundamental for tracing out the proton networks within the individual rings of the steroid.
-
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that identifies direct one-bond correlations between protons and the carbons they are attached to. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear correlation experiment that reveals long-range (typically 2-3 bonds) correlations between protons and carbons. This is invaluable for connecting different spin systems and for assigning quaternary carbons that have no attached protons.
The strategic combination of these experiments allows for a "puzzle-solving" approach to the complete assignment of all ¹H and ¹³C signals in the molecule.
Pillar 2: Experimental Workflow for Structural Elucidation
The following workflow provides a systematic approach to the NMR analysis of 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate.
Caption: Experimental workflow for the NMR structural elucidation of 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate.
Detailed Experimental Protocols
1. Sample Preparation
-
Weigh approximately 5-10 mg of 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common solvent for steroids due to its excellent solubilizing properties and relatively clean spectral window.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the solution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is particularly important for complex molecules like steroids.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: ~3-4 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 16-32.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
COSY:
-
Pulse sequence: Gradient-selected COSY (gCOSY).
-
Data points: 2048 in F2, 256-512 in F1.
-
Number of scans per increment: 2-4.
-
-
HSQC:
-
Pulse sequence: Gradient-selected, sensitivity-enhanced HSQC.
-
¹J(CH) coupling constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
Data points: 2048 in F2, 256 in F1.
-
Number of scans per increment: 2-4.
-
-
HMBC:
-
Pulse sequence: Gradient-selected HMBC.
-
Long-range coupling constant: Optimized for a long-range C-H coupling of 8 Hz.
-
Data points: 2048 in F2, 256 in F1.
-
Number of scans per increment: 4-8.
-
Pillar 3: Data Interpretation and Structural Assignment
The structural assignment is a stepwise process that integrates data from all the acquired NMR spectra. Due to the lack of a publicly available, experimentally determined NMR dataset for 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate, the following data is predicted based on the known data of the closely related compound, equilenin, and general principles of steroid NMR.
Predicted ¹H and ¹³C NMR Data
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~7.3 | ~126 |
| 2 | ~7.1 | ~128 |
| 3 | - | ~155 |
| 4 | ~7.8 | ~124 |
| 5 | - | ~138 |
| 6 | ~2.9 | ~26 |
| 7 | - | ~131 |
| 8 | - | ~139 |
| 9 | ~3.0 | ~44 |
| 10 | - | ~132 |
| 11 | ~2.4 | ~29 |
| 12 | ~2.0, ~2.6 | ~38 |
| 13 | - | ~48 |
| 14 | ~2.5 | ~50 |
| 15 | ~2.1, ~2.3 | ~22 |
| 16 | ~2.5, ~2.8 | ~36 |
| 17 | - | ~220 |
| 18 | ~0.9 (s) | ~14 |
| OAc | ~2.3 (s) | ~21 |
| OAc (C=O) | - | ~170 |
Assignment Strategy
-
Aromatic Region (Ring A and B): The ¹H NMR spectrum will show characteristic signals for the aromatic protons. COSY correlations will establish the connectivity within the aromatic spin systems.
-
Aliphatic Region (Ring C and D): The upfield region of the ¹H NMR spectrum will be crowded. The COSY spectrum is essential to trace the proton-proton connectivities within rings C and D.
-
Methyl and Acetate Groups: The sharp singlets for the C-18 methyl group and the acetate methyl group are easily identified in the ¹H NMR spectrum.
-
HSQC Correlations: Each proton signal is correlated to its directly attached carbon in the HSQC spectrum. This allows for the confident assignment of the protonated carbons.
-
HMBC Correlations: The HMBC spectrum is key to connecting the different fragments and assigning the quaternary carbons. For example, the C-18 methyl protons will show correlations to C-12, C-13, C-14, and C-17. The acetate methyl protons will show a correlation to the acetate carbonyl carbon.
Sources
- 1. The First 1H NMR Total Assignment and a Quantum-Mechanically Driven Full Spin Analysis of the Steroid Hormone Equilenin | MDPI [mdpi.com]
- 2. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 3. mdpi.com [mdpi.com]
- 4. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
